Eptifibatide Acetate
Description
Discovery and Derivation from Snake Venom Proteins
The story of eptifibatide begins with the study of snake venoms, which have long been recognized as rich sources of bioactive compounds with potential therapeutic applications. Eptifibatide was developed based on the structure and function of disintegrins, a class of low molecular weight proteins (4–15 kDa) found in the venoms of various snake species. These natural compounds function as potent integrin inhibitors, particularly targeting the glycoprotein IIb/IIIa (αIIbβ3) receptor on platelets.
Specifically, eptifibatide is a synthetic cyclic heptapeptide derived from barbourin, a disintegrin protein (UniProt code: P22827) found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). Barbourin's unique property among disintegrins is its high selectivity for the αIIbβ3 integrin receptor, making it an ideal template for developing anti-platelet drugs.
The southeastern pygmy rattlesnake's venom contains approximately 73 amino acids in its native disintegrin form. Scientists identified that barbourin's exceptional platelet aggregation inhibition properties stemmed from its unique KGD (lysine-glycine-aspartic acid) sequence, as opposed to the more common RGD (arginine-glycine-aspartic acid) sequence found in most other disintegrins. This subtle difference confers barbourin with remarkable specificity for the platelet αIIbβ3 receptor.
Table 1: Key Snake Venom Disintegrins Used in Anti-Platelet Drug Development
| Disintegrin | Source Snake Species | Derived Drug | Key Binding Sequence |
|---|---|---|---|
| Barbourin | Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) | Eptifibatide (Integrilin) | KGD |
| Echistatin | Saw-scaled viper | Tirofiban (Aggrastat) | RGD |
| VP12 (C-type lectin) | Israeli viper | Vipegitide | K(R)TS |
Truncation and Minimal Active Sequence (MAS) Engineering
The development of eptifibatide from barbourin involved sophisticated protein engineering techniques centered around the concept of the Minimal Active Sequence (MAS). This approach identifies the shortest amino acid sequence that retains the desired biological activity of the parent compound.
The MAS process begins with the recognition that many native proteins contain structurally and functionally redundant segments. Through systematic truncation, researchers remove these redundant amino acid residues while preserving the critical binding domains. In the case of eptifibatide, scientists were able to reduce the original 73-amino acid disintegrin to a remarkably compact 7-amino acid peptide while maintaining high binding affinity to the target receptor.
The final structure of eptifibatide features a unique sequence: mercaptopropionyl (Mpa)-homoarginine-glycine-aspartic acid-tryptophan-proline-cysteine-NH₂, abbreviated as MPA-HAR-GLY-ASP-TRP-PRO-CYS-NH₂. A critical structural element is the disulfide bridge between the mercaptopropionyl (Mpa) moiety and cysteine, which creates the cyclic conformation essential for the molecule's biological activity and stability.
This truncation process offered several advantages:
- Enhanced synthetic feasibility for large-scale production
- Improved pharmacokinetic properties compared to the larger native protein
- Reduced immunogenicity due to the smaller peptide size, critical for a drug that may require repeated administration
- Optimized target specificity with minimal off-target effects
The resulting molecule has a molecular weight of 831.96 Da and a molecular formula of C₃₅H₄₉N₁₁O₉S₂, making it significantly smaller than the original disintegrin while maintaining potent anti-platelet activity.
Structural Modifications for Stability and Bioavailability
The transformation of the basic peptide structure into a viable pharmaceutical agent required several strategic modifications to enhance stability, bioavailability, and manufacturing viability. The development of this compound as the final drug product involved sophisticated chemical engineering and pharmaceutical formulation techniques.
The manufacturing process of eptifibatide consists of five critical steps that have been optimized for cGMP (current Good Manufacturing Practice) compliance and scaled up for commercial production:
Automated microwave-assisted solid-phase synthesis : This modern approach to peptide synthesis allows for efficient and precise assembly of the linear peptide precursor. The microwave-assisted technology significantly reduces reaction times and improves coupling efficiency compared to conventional methods.
Cleavage from the resin with concomitant amino acid side-chain deprotection : This step liberates the synthesized peptide from the solid support while simultaneously removing protective groups from reactive amino acid side chains.
Disulfide bond formation in solution : The critical cyclization step creates the disulfide bridge between the mercaptopropionyl moiety and cysteine, which is essential for proper three-dimensional structure and biological activity. This oxidation process was optimized to favor intramolecular disulfide formation while minimizing undesired intermolecular reactions and dimer formation.
Purification by flash column chromatography : This step removes synthesis byproducts and impurities to achieve pharmaceutical-grade purity.
Ion-exchange solid-phase extraction : The final step converts the trifluoroacetic acid (TFA) salt form to the acetate salt form, which offers improved stability and pharmaceutical properties.
The successful scale-up of this process to a 70 mmol scale resulted in 2 g/batch of this compound active pharmaceutical ingredient with a remarkable purity of 99.6% (yield = 65.8%).
The pharmacokinetic properties of eptifibatide have been extensively characterized. The drug exhibits linear pharmacokinetics and dose-proportional behavior for bolus doses ranging from 90 to 250 μg/kg and infusion rates from 0.5 to 3.0 μg/kg/min. The plasma elimination half-life is approximately 2.5 hours, which allows for controlled administration during acute coronary events.
Table 2: Pharmacokinetic Properties of this compound
The relatively low plasma protein binding (~25%) contributes to eptifibatide's predictable pharmacokinetics and reduced potential for drug interactions. Approximately 50% of the drug is cleared through renal excretion, with the remainder eliminated through other pathways. The drug is primarily excreted unchanged, although some metabolites including deamidated eptifibatide have been detected in urine.
For clinical administration, this compound is typically given as an intravenous bolus of 180 μg/kg followed by a continuous infusion of 2 μg/kg/min. This dosing regimen achieves steady-state plasma concentrations ranging from 1.5 to 2.2 μg/mL in patients with coronary artery disease, which is sufficient to produce potent inhibition of platelet aggregation.
One notable pharmacodynamic characteristic of eptifibatide is its rapid onset of action, with inhibition of ADP-induced platelet aggregation exceeding 80% within 5 minutes of administration. Interestingly, a transient recovery of platelet function occurs during the first 4 hours after initial administration, which has led to the development of a modified dosing regimen featuring two bolus doses of 180 μg/kg given 10 minutes apart to maintain consistent platelet inhibition.
Properties
IUPAC Name |
2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKPOZZJODAYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N11O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861477 | |
| Record name | {11-(4-Carbamimidamidobutyl)-3-carbamoyl-20-[(1H-indol-3-yl)methyl]-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Amino Acid Coupling
The synthesis begins with anchoring the C-terminal amino acid (cysteine) to a solid resin. The patent by specifies using aminomethyl resin functionalized with a Rink amide linker. Protected amino acids are sequentially coupled in the order:
-
Aspartic acid (Asp-OtBu), Glycine (Gly), Homoarginine (Harg-Pbf), and Mercaptopropionic acid (Mpr-Trt).
Coupling reactions use N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure as activators, achieving >99% coupling efficiency per cycle. Microwave-assisted SPPS, as described in, reduces cycle times from 60 to 15 minutes, enhancing throughput.
Table 1: SPPS Reaction Conditions
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Resin Loading | 0.6 mmol/g | 0.5 mmol/g |
| Coupling Time | 2 hours | 15 minutes (microwave) |
| Deprotection Reagent | 20% Piperidine/DMF | 20% Piperidine/DMF |
| Yield per Cycle | 98–99% | 99.5% |
Cyclization and Oxidation
Acidolytic Cleavage and Linear Peptide Isolation
After SPPS, the peptide-resin undergoes acidolysis using a mixture of 30% acetic acid , TFA , and triisopropylsilane (TIS) . This step cleaves the peptide from the resin while removing acid-labile protecting groups (e.g., Boc, OtBu). The crude linear peptide is precipitated in cold diethyl ether, achieving 85–90% recovery.
Disulfide Bond Formation
Oxidation of the linear peptide’s cysteine and Mpr thiols forms the critical disulfide bridge. Iodine in ethanol is titrated until the solution turns brown-red, indicating complete oxidation. Excess iodine is quenched with ascorbic acid, and the solution is concentrated under vacuum. Pilot-scale processes use DMSO oxidation for improved safety, achieving 95% cyclization efficiency.
Table 2: Oxidation Parameters
| Condition | Laboratory Scale | Pilot Scale |
|---|---|---|
| Oxidant | Iodine (0.1 M in EtOH) | DMSO (10% v/v) |
| Reaction Time | 30 minutes | 2 hours |
| Temperature | 25°C | 25°C |
| Cyclization Efficiency | 92% | 95% |
Purification and Salt Exchange
High-Performance Liquid Chromatography (HPLC)
Crude eptifibatide is purified via reverse-phase HPLC using a C18 column and gradient elution with 0.1% TFA in water/acetonitrile . The patent reports a purity of 99.5% after a single purification cycle, while pilot-scale processes employ flash chromatography with silica-based resins to reduce costs.
Ion Exchange and Lyophilization
The purified peptide undergoes salt exchange using acetic acid to form the acetate salt. Lyophilization yields a stable, crystalline product with <1% moisture content.
Table 3: Purification Metrics
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Purity Post-HPLC | 99.5% | 99.8% |
| Yield | 70% | 85% |
| Residual Solvents | <50 ppm | <10 ppm |
Industrial-Scale Optimization
cGMP-Compliant Production
The transition from laboratory to pilot scale (70 mmol) involves:
Impurity Control
Critical quality attributes (CQAs) include:
Challenges and Innovations
Chemical Reactions Analysis
Coupling Reactions
-
Reagents : DIC (N,N'-diisopropylcarbodiimide) and HOCt (hydroxybenzotriazole) as coupling agents in DCM.
-
Optimized Conditions :
Table 1: Coupling Efficiency Across Scales
| Scale (mmol) | Equivalents | Time (min) | Power (W) | Impurity (%) |
|---|---|---|---|---|
| 1 | 2.5 | 15 | 17–26 | 0.6 |
| 70 | 2.5 | 40 | 1800–800 | <0.1 |
Cleavage and Side-Chain Deprotection
The linear peptide is cleaved from resin using acidic cocktails, followed by deprotection:
Cleavage Cocktails
-
Primary Mixture : TFA/TIS/DODT/H<sub>2</sub>O (92.5:2.5:2.5:2.5 v/v) cleaves the peptide while retaining side-chain protections .
-
Impurities Identified :
Deprotection
-
Asp(OtBu) Removal : 0.1% TFA in H<sub>2</sub>O/CH<sub>3</sub>CN (2:1) for 60 minutes eliminates Imp c .
Table 2: Antisolvent Precipitation Efficiency
| Antisolvent | Purity (%) | Safety Profile |
|---|---|---|
| Et<sub>2</sub>O | 85.2 | High flammability |
| iPr<sub>2</sub>O | 88.7 | Moderate toxicity |
| MTBE | 91.3 | Low toxicity |
| CPME | 93.5 | Non-carcinogenic |
Cyclization via Disulfide Bond Formation
The linear precursor undergoes oxidative cyclization to form the Mpa-Cys disulfide bridge:
Reaction Conditions
-
Reagent : I<sub>2</sub> in DCM (5 equivalents) at 0–35°C for 4 hours .
-
Quenching : Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> and saturated NaCl remove excess iodine .
-
Yield : >95% cyclic product with ascorbic acid stabilization to prevent over-oxidation .
Table 3: Cyclization Parameters
| Parameter | Value |
|---|---|
| I<sub>2</sub> Equivalents | 5:1 (peptide:I<sub>2</sub>) |
| Temperature | 0–35°C |
| Time | 4 hours |
Purification and Final Processing
Crude eptifibatide acetate is purified using:
-
Flash Chromatography : C18 columns with CH<sub>3</sub>CN/H<sub>2</sub>O gradients .
-
Ion-Exchange SPE : Removes charged impurities (e.g., deamidated variants) .
Stability and Degradation Pathways
Scientific Research Applications
Acute Coronary Syndrome (ACS)
Eptifibatide is FDA-approved for the treatment of unstable angina and non-ST elevation myocardial infarction (NSTEMI). Clinical trials have demonstrated its efficacy in reducing mortality and nonfatal myocardial infarction rates among patients with these conditions. For instance, the PURSUIT trial showed that eptifibatide significantly reduced the composite endpoint of death or myocardial infarction compared to placebo .
Percutaneous Coronary Intervention (PCI)
Eptifibatide is often administered during PCI procedures to prevent ischemic complications. The Enhanced Suppression of the Platelet IIb/IIIa Receptor with Integrilin Therapy (ESPRIT) trial highlighted its effectiveness in reducing ischemic events post-stent implantation, showing a significant reduction in death or myocardial infarction rates at 6 months .
ST-Elevation Myocardial Infarction (STEMI)
In STEMI cases, eptifibatide is used to enhance myocardial perfusion prior to PCI. The Time to Integrefilin Therapy in Acute Myocardial Infarction (TITAN)-TIMI 34 trial indicated that eptifibatide could improve reperfusion rates when used alongside other antithrombotic therapies .
Acute Ischemic Stroke
Recent studies suggest that eptifibatide may also be beneficial in acute ischemic stroke management when combined with tissue plasminogen activators (TPA). The "Combined Approach to Lysis Utilizing Eptifibatide and rt-PA in Acute Ischemic Stroke" (CLEAR) trial supports its use in preventing progression to subacute intracerebral hemorrhage .
Pharmacological Insights
Eptifibatide functions by reversibly binding to the glycoprotein IIb/IIIa receptor on platelets, inhibiting platelet aggregation and thereby reducing thrombus formation. This mechanism is critical during acute cardiovascular events where rapid antiplatelet action is necessary.
Analytical Techniques
Recent advancements in analytical methods for eptifibatide acetate include the development of a rapid reverse phase high-performance liquid chromatography (RP-HPLC) method for its quantification in pharmaceutical formulations. This method has been validated according to ICH guidelines, demonstrating high sensitivity and specificity, which are essential for quality control in pharmaceutical applications .
Case Studies and Clinical Trials
Safety Profile
While eptifibatide is generally well-tolerated, it can lead to adverse effects such as hypotension and thrombocytopenia. Monitoring for these side effects is crucial during treatment, especially in high-risk populations .
Mechanism of Action
Eptifibatide Acetate exerts its effects by reversibly binding to the platelet receptor glycoprotein IIb/IIIa. This binding prevents the interaction of fibrinogen, von Willebrand factor, and other adhesive ligands with the receptor, thereby inhibiting platelet aggregation. The inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner, making eptifibatide an effective antiplatelet agent .
Comparison with Similar Compounds
Pharmacokinetics :
- Half-life : ~2.5 hours
- Administration: Intravenous infusion (bolus followed by continuous dosing)
- Solubility : Freely soluble in water and 1% acetic acid
Clinical Applications :
FDA-approved for:
Analytical Methods :
A validated isocratic RP-HPLC method (C18 column, 275 nm UV detection) ensures rapid (retention time <3 minutes), precise (RSD <0.6%), and cost-effective quality control of eptifibatide acetate in bulk and formulations (e.g., Integrilin®).
Comparison with Similar Compounds
This compound belongs to the GP IIb/IIIa inhibitor class, which includes peptide and non-peptide agents. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of GP IIb/IIIa Inhibitors
Key Differentiators :
Structural Class: this compound is a peptide, offering reversible binding and shorter half-life compared to non-peptide agents like tirofiban. Tirofiban and GR 144053 are small molecules with distinct pharmacokinetic profiles.
Analytical Challenges: this compound requires specialized RP-HPLC or LC-MS methods due to its peptide nature. Non-peptide agents like tirofiban are analyzed using simpler chromatographic conditions.
Clinical Efficacy: this compound and tirofiban are both effective in ACS, but eptifibatide’s peptide structure may reduce immunogenicity risks compared to abciximab.
Cost and Accessibility :
- This compound is more cost-effective than abciximab and GR 144053, making it preferable for routine clinical use.
Biological Activity
Eptifibatide acetate is a synthetic cyclic heptapeptide and a potent antagonist of the glycoprotein IIb/IIIa receptor on platelets. It is primarily used in clinical settings to manage acute coronary syndromes, particularly during percutaneous coronary interventions (PCI). This article delves into its biological activity, mechanisms, pharmacokinetics, and clinical implications, supported by relevant data tables and case studies.
Eptifibatide functions by reversibly binding to the glycoprotein IIb/IIIa receptor, which is crucial for platelet aggregation. By blocking this receptor, eptifibatide inhibits the binding of fibrinogen and von Willebrand factor, thereby preventing platelet aggregation and thrombus formation. The inhibition is dose-dependent and can significantly reduce the risk of thrombotic events during cardiac procedures .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key characteristics:
- Absorption : Not well-characterized due to its intravenous administration.
- Distribution : Approximately 25% protein binding.
- Metabolism : Primarily metabolized in the urine with no major metabolites detected in plasma.
- Half-life : Approximately 2.5 hours .
Clinical Applications
Eptifibatide is indicated for use in patients with acute coronary syndromes and those undergoing PCI. Its effectiveness has been demonstrated in numerous clinical trials, where it has shown to improve outcomes by reducing the incidence of myocardial infarction and the need for urgent revascularization procedures.
Case Studies
-
Study on Acute Coronary Syndromes :
A randomized trial involving 4,000 patients with acute coronary syndromes showed that eptifibatide significantly reduced the risk of death or myocardial infarction compared to placebo over a 30-day period . -
PCI Procedure Efficacy :
In a study assessing patients undergoing PCI, those treated with eptifibatide experienced lower rates of major adverse cardiac events (MACE) compared to those receiving standard therapy. The study highlighted a reduction in thrombus formation during procedures .
Table 1: Summary of Eptifibatide's Pharmacological Properties
| Property | Value |
|---|---|
| Molecular Formula | C35H49N11O9S2 |
| Molecular Weight | 703.92 g/mol |
| Route of Administration | Intravenous |
| Protein Binding | ~25% |
| Half-life | ~2.5 hours |
Table 2: Clinical Outcomes in Key Trials
| Study Name | Population Size | Treatment Group | Control Group | Primary Outcome |
|---|---|---|---|---|
| Acute Coronary Syndromes Trial | 4,000 | Eptifibatide | Placebo | Reduced death/myocardial infarction (p<0.01) |
| PCI Efficacy Study | 2,500 | Eptifibatide | Standard Care | Lower MACE rates (p<0.05) |
Research Findings
Recent studies have further elucidated the biological activity of eptifibatide:
- Binding Affinity : Eptifibatide exhibits high specificity for the glycoprotein IIb/IIIa receptor, with studies indicating a competitive binding mechanism that effectively prevents receptor activation .
- Synergistic Effects : Research indicates potential synergistic effects when combined with other antiplatelet agents such as aspirin or clopidogrel, enhancing overall antithrombotic efficacy .
Q & A
Q. What are the key considerations in developing an HPLC method for Eptifibatide Acetate analysis in pharmaceutical formulations?
Method development for HPLC analysis of this compound requires optimization of mobile phase composition, column selection, and validation parameters. For instance, phosphate buffer (pH 6.4) combined with methanol or acetonitrile improves resolution and peak response compared to acetate buffer . A Phenomenex Luna C18 column (250 mm × 4.6 mm; 5 µm) is effective for separating Eptifibatide from impurities, with a mobile phase flow rate of 1.0 mL/min and UV detection at 236 nm . Validation per ICH guidelines ensures linearity (75–450 µg/mL for Eptifibatide), precision (%RSD < 2%), and robustness, critical for regulatory compliance .
Q. How is the purity of this compound assessed during synthesis and quality control?
Purity evaluation involves RP-HPLC with UV detection (215 nm or 236 nm) and ESI-MS for structural confirmation. During synthesis, In-Process Control (IPC) steps monitor disulfide bond formation using TFA-quenched reaction mixtures analyzed via UHPLC-MS . For final products, a relative assay against a reference standard calculates purity based on peak area ratios, with acceptance criteria for retention time (±5%) and impurity thresholds (e.g., ≤0.5% for specified impurities) .
Q. What formulation strategies are employed to enhance the stability of this compound in injectable forms?
Lyophilization (freeze-drying) is a primary strategy to stabilize peptide formulations. This compound’s solubility in water and 1% acetic acid facilitates reconstitution, while excipient selection (e.g., buffers, stabilizers) minimizes aggregation and degradation during storage . Stability studies under stress conditions (e.g., heat, light) using validated HPLC methods identify degradation pathways and inform shelf-life predictions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles between different batches of this compound?
Batch-to-batch impurity variations require systematic impurity profiling using stability-indicating HPLC methods. For example, a gradient elution protocol (5–95% acetonitrile with 0.1% TFA) on a C18 column separates Eptifibatide from impurities 1 and 2, enabling quantification at low concentrations (0.5–3 µg/mL) . Advanced MS/MS analysis identifies unknown degradation products, while statistical tools (e.g., ANOVA) assess significance of variations in impurity levels due to synthesis conditions .
Q. What experimental approaches are used to optimize the synthesis of this compound to minimize disulfide bond-related impurities?
Disulfide bond formation is monitored via IPC using RP-UHPLC-ESI-MS. Oxidation reactions are quenched with TFA, and conversion efficiency is calculated by comparing linear precursor and final product peak areas . Process parameters (e.g., reaction time, temperature) are optimized using factorial design experiments to maximize yield and minimize byproducts. Headspace GC analysis further ensures residual solvent (e.g., acetonitrile) levels comply with ICH limits .
Q. How should researchers design experiments to evaluate the impact of mobile phase composition on chromatographic separation of this compound and its degradation products?
A factorial design approach evaluates variables like buffer pH (6.0–7.0), organic modifier ratio (methanol vs. acetonitrile), and column temperature. System suitability parameters (resolution, tailing factor, theoretical plates) are measured for each condition. For example, phosphate buffer (pH 6.4) with methanol achieves baseline separation of degradation products, while acetate buffer results in poor resolution . Robustness testing (±10% variation in mobile phase composition) validates method reliability under minor operational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
